Basta

科学研究应用

草甘膦铵盐在科学研究中具有广泛的应用范围:

化学: 用作研究酶抑制和除草剂抗性的模型化合物。

生物学: 有助于理解植物代谢和谷氨酰胺合成酶的作用。

医学: 研究其在开发新型抗菌和抗真菌剂中的潜在用途。

5. 作用机理

草甘膦铵盐通过抑制谷氨酰胺合成酶发挥作用,谷氨酰胺合成酶对植物中谷氨酰胺的产生和氨的解毒至关重要。这种抑制导致氨的积累,扰乱细胞过程,最终导致植物死亡。 除草作用也与活性氧的产生有关,活性氧会导致脂质过氧化和细胞膜损伤 .

类似化合物:

草甘膦: 另一种广谱除草剂,抑制另一种酶,5-烯醇丙酮酰莽草酸-3-磷酸合成酶。

氨甲基膦酸 (AMPA): 草甘膦的主要代谢物,具有相似的除草特性。

独特性: 草甘膦铵盐因其对谷氨酰胺合成酶的特异性抑制而独一无二,使其对草甘膦抗性杂草有效。 其快速作用和产生活性氧的能力使其与其他除草剂进一步区分开来 .

作用机制

Target of Action

The primary target of Basta, also known as Glufosinate-ammonium, is the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen in plants, converting glutamate and ammonia into glutamine .

Mode of Action

This compound works by inhibiting the activity of glutamine synthetase . This inhibition disrupts the plant’s nitrogen metabolism, leading to an over-accumulation of ammonia within the plant cells . This over-accumulation of ammonia is toxic to the plant cells, leading to their death .

Biochemical Pathways

The inhibition of glutamine synthetase by this compound leads to multiple disruptions in the plant’s metabolism. One of the most significant disruptions is the breakdown of photosynthesis . Without the ability to photosynthesize effectively, the plant cannot produce the energy it needs to survive, leading to its death .

Pharmacokinetics

It is known that this compound is a non-selective herbicide, meaning it can affect a wide range of plants . It is typically applied directly to the leaves of the plant, where it is absorbed and distributed throughout the plant .

Result of Action

The result of this compound’s action is the death of the plant. The disruption of nitrogen metabolism and the breakdown of photosynthesis lead to the plant’s inability to survive . Despite the absence of visual symptoms, the treated plants stop growing within the first day after application of this compound. Complete death of the weeds usually occurs between two and two weeks after treatment .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can affect its efficacy . Different plants may also have varying levels of sensitivity to this compound, and the plant’s growth stage can also influence its sensitivity . .

准备方法

合成路线和反应条件: 草甘膦铵盐的合成涉及多个步骤。一种常用方法包括二乙基甲基次膦酸与丙烯醛和乙酸酐的加成反应,然后用氰化钠和氯化铵氨水溶液进行改进的施特雷克反应。 然后将产物水解并氨化形成铵盐 .

工业生产方法: 草甘膦铵盐的工业生产通常涉及使用高效液相色谱 (HPLC) 进行纯化。 该化合物溶解在磷酸二氢钾水溶液中,并通过高效液相色谱法测定,采用强碱性阴离子交换柱和紫外检测 .

化学反应分析

反应类型: 草甘膦铵盐会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 涉及使用氧化剂,如过氧化氢。

还原: 可以使用还原剂,如硼氢化钠。

取代: 通常涉及用试剂,如氰化钠进行亲核取代反应。

主要产物: 从这些反应形成的主要产物包括保留其除草特性的草甘膦铵盐衍生物 .

相似化合物的比较

Glyphosate: Another broad-spectrum herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.

Aminomethylphosphonic acid (AMPA): A major metabolite of glyphosate with similar herbicidal properties.

Uniqueness: Glufosinate (ammonium) is unique due to its specific inhibition of glutamine synthetase, making it effective against glyphosate-resistant weeds. Its rapid action and ability to generate reactive oxygen species further distinguish it from other herbicides .

属性

| ...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ... | |

CAS 编号 |

77182-82-2 |

分子式 |

C5H15N2O4P |

分子量 |

198.16 g/mol |

IUPAC 名称 |

azanium;(3-amino-3-carboxypropyl)-methylphosphinate |

InChI |

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3 |

InChI 键 |

ZBMRKNMTMPPMMK-UHFFFAOYSA-N |

SMILES |

CP(=O)(CCC(C(=O)O)N)O.N |

规范 SMILES |

CP(=O)(CCC(C(=O)O)N)[O-].[NH4+] |

外观 |

Solid powder |

颜色/形态 |

White to light yellow crystalline powder |

密度 |

1.4 g/ml at 20 °C |

熔点 |

215 °C |

| 77182-82-2 | |

物理描述 |

White to light yellow solid; [HSDB] |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

77182-82-2 (mono-ammonium salt) |

保质期 |

Stable /with exposure to/ light. |

溶解度 |

Water solubility 1370 g/l (+/- 11%) In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014 In water, 1,370 g/l @ 22 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glufosinate ammonium acts by inhibiting the enzyme glutamine synthetase [, , ]. This enzyme plays a crucial role in plant nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase disrupts this process, leading to a toxic build-up of ammonia within plant cells, ultimately causing cell death [, ].

A: Basta application results in rapid chlorosis (yellowing) and necrosis (tissue death) of treated plant tissues [, ]. These effects are typically visible within a few days of application.

ANone: Glufosinate ammonium has a molecular formula of C5H15N2O4P and a molecular weight of 214.16 g/mol.

A: While the provided abstracts don't offer detailed spectroscopic data, common analytical techniques for characterizing glufosinate ammonium include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. These methods provide insights into the structure and purity of the compound.

A: Research indicates that glufosinate ammonium demonstrates greater efficacy when applied as a post-emergence herbicide rather than pre-emergence []. This suggests that it is more effective when applied to actively growing weeds.

A: No, glufosinate ammonium's mode of action is primarily inhibitory, specifically targeting the enzyme glutamine synthetase [, , ]. It does not function as a catalyst in chemical reactions.

A: While the provided research doesn't explicitly mention computational studies on glufosinate ammonium itself, such techniques are commonly employed in herbicide research []. Quantitative structure-activity relationship (QSAR) models, for example, could be used to predict the herbicidal activity of glufosinate ammonium analogs based on their structural features [].

A: Both laboratory and field studies are conducted to evaluate the efficacy of glufosinate ammonium. Controlled experiments assess its impact on target weeds and any potential non-target effects [].

A: Yes, there have been documented cases of glufosinate ammonium resistance developing in some weed species []. This highlights the ongoing challenge of herbicide resistance and the need for integrated weed management strategies.

A: As a potent herbicide, glufosinate ammonium exhibits toxicity and it is crucial to handle it with appropriate safety measures []. Further research is necessary to comprehensively understand its toxicological effects, especially potential long-term impacts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

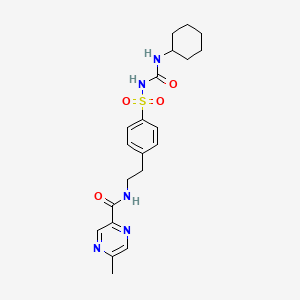

![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)